N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with other organic compounds. For instance, a series of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were synthesized from readily available 1-phenyl- and 1-methyl-1H-pyrazol-3-ols by sequentially employing O-acylation, Fries rearrangement, and potassium carbonate-induced cyclization .Scientific Research Applications
Organic Compound Synthesis
Research in the field of organic synthesis involving compounds like N-chlorobenzamidine has led to the development of various derivatives through reactions with dimethyl sulfide and sodium hydroxide, producing compounds with potential for further chemical transformations. For instance, the synthesis of N-benzimidoyl-S,S-dimethylsulfilimine through such reactions demonstrates the chemical versatility of these compounds (Fuchigami & Odo, 1977).
Herbicide Development
Benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, represent a new group of herbicides demonstrating activity against annual and perennial grasses, indicating their potential utility in agriculture for forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Antibacterial Agents
A novel class of promising antibacterial agents has been developed from the synthesis of analogs like 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showing significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells (Palkar et al., 2017).
Novel Compound Synthesis with Biological Activities
The exploration into the synthesis of compounds like 4,6-Diamino-1H-pyrimidine-2-thione derivatives has led to the development of novel structures with promising antimicrobial activity, demonstrating the potential for these compounds in medical applications (Sayed, Shamroukh, & Rashad, 2006).
properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-17-9-5-4-8-15(17)21(28)24-20-16-12-29-13-18(16)25-26(20)11-19(27)23-10-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVIEIHKAGRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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